Odiparcil - 137215-12-4

Odiparcil

Catalog Number: EVT-277295
CAS Number: 137215-12-4
Molecular Formula: C15H16O6S
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Odiparcil is a novel, orally active beta-d-thioxyloside analog with antithrombotic activity associated with a reduced risk of adverse bleeding events. Its unique mechanism of action is postulated by means of an elevation in circulating endogenous chondroitin sulfate-related glycosaminoglycans (GAGs) levels.
Source and Classification

Odiparcil is synthesized as a β-D-xylopyranoside and has been the subject of various studies aimed at understanding its efficacy and safety in clinical applications. It is classified under glycosaminoglycan clearance therapies, which are critical in managing conditions characterized by GAG accumulation due to enzymatic deficiencies. The compound was first described in patent application EP-A-0 421 829 and has undergone clinical trials to evaluate its potential benefits in patients with MPS VI and other related disorders .

Synthesis Analysis

The synthesis of odiparcil involves several key steps that utilize specific reagents and conditions to achieve the desired product. The compound can be synthesized in laboratories such as Inventiva and Dr. Reddy’s Laboratories. A typical synthesis pathway includes:

  1. Starting Materials: The synthesis begins with the appropriate xylose derivatives.
  2. Reagents: Common reagents include sulfating agents and coupling agents that facilitate glycosylation reactions.
  3. Conditions: The reactions are usually carried out under controlled temperatures and pH levels to optimize yield and purity.

Specific technical parameters such as reaction time, temperature, and solvent choice are crucial for successful synthesis but are often proprietary details not disclosed in public literature .

Molecular Structure Analysis

Odiparcil has a complex molecular structure characterized by its β-D-xyloside configuration. The molecular formula is C₁₃H₁₈O₇S, indicating the presence of sulfur, which is essential for its biological activity.

  • Molecular Weight: Approximately 306.34 g/mol.
  • Functional Groups: The structure includes hydroxyl groups that facilitate interaction with enzymes involved in GAG metabolism.
  • 3D Structure: The spatial arrangement of atoms allows odiparcil to effectively mimic natural substrates for glycosyltransferases, enhancing its role in GAG biosynthesis.

Molecular modeling studies suggest that odiparcil's conformation is critical for its interaction with target enzymes, particularly galactosyltransferase I .

Chemical Reactions Analysis

Odiparcil primarily participates in biochemical reactions involving glycosaminoglycan metabolism. Key reactions include:

  1. Glycosylation: Odiparcil acts as a substrate for galactosyltransferase I, promoting the addition of galactose to proteins bound to xylose.
  2. Degradation Pathways: It diverts the synthesis of cellular GAGs into secreted forms, thereby reducing intracellular accumulation.
  3. Enzymatic Interactions: Odiparcil enhances the activity of residual enzymes like N-acetylgalactosamine-4-sulfatase, facilitating better clearance of accumulated GAGs from cells .

These reactions highlight odiparcil's potential to improve GAG metabolism in affected tissues.

Mechanism of Action

The mechanism of action of odiparcil is multifaceted:

  • Substrate Functionality: As a substrate for galactosyltransferase I, odiparcil initiates the synthesis of soluble GAGs that can be secreted into circulation.
  • Reduction of Intracellular GAGs: By promoting the secretion of GAGs, odiparcil reduces their intracellular accumulation, which is a hallmark of mucopolysaccharidosis disorders.
  • Therapeutic Efficacy: Clinical studies have demonstrated that odiparcil administration leads to increased urinary excretion of GAGs and reduced tissue accumulation in animal models .

This mechanism positions odiparcil as a promising therapeutic agent for managing MPS VI.

Physical and Chemical Properties Analysis

Odiparcil exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), which aids in its bioavailability.
  • Stability: The compound maintains stability under physiological conditions, which is essential for its therapeutic use.
  • pH Sensitivity: Odiparcil's activity may vary with pH changes; thus, formulation considerations are crucial for optimal delivery .

These properties influence its effectiveness as an oral therapy for mucopolysaccharidosis.

Applications

Odiparcil has significant applications in the treatment of mucopolysaccharidosis:

  1. Therapeutic Use: It is primarily investigated for MPS VI but may also have implications for other types of mucopolysaccharidoses due to its mechanism of enhancing GAG clearance.
  2. Clinical Trials: Phase 1 and 2 clinical trials have shown promising results regarding safety and efficacy, indicating improvements in symptoms related to GAG accumulation .
  3. Potential Expansion: Future research may explore odiparcil's use in combination therapies or other lysosomal storage disorders, expanding its therapeutic potential beyond MPS VI .
Mechanisms of Action in Glycosaminoglycan (GAG) Metabolism

Modulation of β-D-Xyloside-Mediated GAG Synthesis

Odiparcil functions as a synthetic acceptor substrate for galactosyltransferase I (GalT-I), the initiating enzyme in glycosaminoglycan (GAG) chain assembly. Unlike natural β-D-xylosides, which are covalently linked to core proteins during proteoglycan synthesis, odiparcil's thiopyranose ring acts as an alternative priming site for chain elongation. This structural mimicry allows it to hijack the initial steps of GAG biosynthesis [4] [7].

In bovine aortic endothelial cells and human fibroblasts, odiparcil stimulates the synthesis and secretion of soluble, free GAG chains—predominantly chondroitin sulfate (CS) and dermatan sulfate (DS)—into the extracellular space and culture media. These odiparcil-primed GAG chains lack the core protein anchor essential for incorporation into insoluble proteoglycan matrices within the extracellular matrix (ECM) or cell surface [2] [7]. In vitro studies demonstrate concentration-dependent GAG secretion, with odiparcil achieving half-maximal effective concentrations (EC₅₀) in the low micromolar range (1-10 µM) for stimulating soluble GAG release [7].

Table 1: In Vitro Effects of Odiparcil on GAG Synthesis and Secretion

Cell TypeOdiparcil ConcentrationPrimary GAGs StimulatedEffect on Secreted GAGReference
Bovine Aortic Endothelial1-100 µMCS/DSConcentration-dependent increase [7]
MPS VI Patient Fibroblasts1 µM (EC₅₀)Chondroitin SulfateSignificant reduction in intracellular CS [7]
Wild-type Fibroblasts10 µMDS/CS>50% increase in media GAG content [2]

Competitive Inhibition of Endogenous Proteoglycan Assembly

Odiparcil competes with endogenous β-D-xylosides—primarily the tetrasaccharide linker (xylose-galactose-galactose-glucuronic acid) attached to core proteins—for the catalytic site of GalT-I. This competition disrupts the canonical pathway for proteoglycan assembly. The structural basis for this inhibition lies in odiparcil's xyloside-mimicking thiopyranose moiety, which exhibits higher affinity for GalT-I compared to natural substrates in certain cellular contexts [4].

The therapeutic consequence is twofold: (1) Reduced formation of full-length, core protein-anchored CS/DS proteoglycans destined for lysosomal degradation or ECM deposition; and (2) Diversion of GAG precursor molecules (UDP-GalNAc, UDP-GlcA, UDP-Gal) toward the formation of soluble, odiparcil-bound GAG chains. In MPS VI fibroblasts, where lysosomal degradation of GAGs is impaired due to arylsulfatase B deficiency, odiparcil treatment reduces intracellular CS accumulation by redirecting synthesis toward these soluble, excretable forms [4] [7]. This mechanism effectively decouples GAG synthesis from its typical pathological destination (lysosomal storage) toward a clearance pathway.

Role in Diverting Lysosomal GAG Accumulation to Secretory Pathways

In mucopolysaccharidoses (MPS), genetic deficiencies in lysosomal hydrolases lead to progressive accumulation of undegraded GAGs within lysosomes. Odiparcil addresses this pathology upstream by fundamentally altering the destination of newly synthesized GAGs. Instead of being routed toward lysosomes via autophagy or endocytosis of proteoglycans, the soluble odiparcil-GAG conjugates are directly secreted from cells via constitutive secretory pathways [2] [7].

In vivo evidence from MPS VI (Arylsulfatase B deficient) mouse models demonstrates this clearance mechanism: Chronic oral administration of odiparcil consistently increased urinary excretion of sulfated GAGs throughout treatment. Importantly, this enhanced urinary GAG output correlated with significant reductions in pathological GAG storage in critical tissues such as liver and kidney [7]. The excreted GAGs in urine were characterized as predominantly odiparcil-bound chondroitin and dermatan sulfate species, confirming the drug's mechanism of diverting synthesis toward soluble, eliminable forms [1] [7]. Clinical data from the Phase IIa iMProveS trial in MPS VI patients corroborated these findings, showing dose-dependent increases in urinary GAG (uGAG), chondroitin sulfate, and dermatan sulfate concentrations following odiparcil treatment [1].

Table 2: In Vivo Evidence of Odiparcil-Mediated GAG Diversion and Clearance

ModelOdiparcil Dose & DurationKey FindingsTissue/Organ ImpactReference
MPS VI (Arsb⁻/⁻) MiceChronic oral administration↑ Urinary sulfated GAG excretion; ↓ Liver/kidney GAG contentLiver, Kidney [7]
Wild-type RatsOral administrationAchieved µM concentrations in bone, cartilage, heart, corneaFavorable tissue distribution [7]
MPS VI Patients (Phase IIa)250/500 mg BID for 26 weeksDose-dependent ↑ uGAG, CS, DS; Clinical improvementsCornea, cardiac, respiratory [1]

Impact on Chondroitin Sulfate/Dermatan Sulfate Homeostasis

Odiparcil exhibits a pronounced selectivity for modulating the metabolism of specific glycosaminoglycans—chondroitin sulfate (CS) and dermatan sulfate (DS). These GAGs are primarily synthesized by chondrocytes, fibroblasts, and endothelial cells and are pathologically relevant in MPS I, MPS VI, and MPS VII [2] [4]. Mechanistically, odiparcil preferentially primes CS chains, which are subsequently modified to form DS through the action of dermatan sulfate epimerase. This selectivity arises because the enzyme machinery (GalT-I, GalT-II, GlcAT-I) recognizes odiparcil more efficiently for CS/DS chain initiation and elongation compared to other GAG types like heparan sulfate [7].

The impact on tissue-specific CS/DS homeostasis is significant:

  • Cartilage/Bone: In MPS VI mice, odiparcil treatment reduced pathological tracheal cartilage thickening and decreased femoral growth plate dysplasia. This occurred due to reduced intracellular CS accumulation within chondrocytes and diminished extracellular deposition of CS/DS-rich proteoglycans like aggrecan [7].
  • Cornea: Odiparcil decreased corneal clouding in MPS VI mice by reducing GAG accumulation in the corneal stroma and normalizing epithelial cell layer thickness. This effect is attributed to improved CS/DS homeostasis in keratocytes [2].
  • Liver/Kidney: Chronic administration significantly lowered total CS, DS, and heparan sulfate concentrations in liver and kidney tissues of MPS I and MPS VI mice, confirming its broader impact on GAG homeostasis beyond just CS/DS [6].
  • Adipose Tissue: Improved adipose tissue function was observed in clinical studies, likely secondary to reduced systemic GAG burden and improved insulin sensitivity [1].

Notably, odiparcil reduced lysosomal abundance (measured by lysotracker dye) in fibroblasts from both MPS VI and MPS I patients, indicating a fundamental improvement in lysosomal pathology driven by restored GAG homeostasis [6].

Properties

CAS Number

137215-12-4

Product Name

Odiparcil

IUPAC Name

4-methyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one

Molecular Formula

C15H16O6S

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1

InChI Key

JRHNIQQUVJOPQC-AQNFWKISSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O

Solubility

Soluble in DMSO

Synonyms

GSK-424323; GSK424323 GSK 424323; Odiparcil

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.